3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide
Description
3,5-Dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2-oxazole core substituted with a sulfonamide group at position 2. The sulfonamide nitrogen is further linked to a cyclohexyl moiety, which is functionalized with a 1,2,4-oxadiazol-5-yl ring bearing a pyrazin-2-yl substituent.
Properties
IUPAC Name |
3,5-dimethyl-N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-11-14(12(2)26-21-11)28(24,25)23-17(6-4-3-5-7-17)16-20-15(22-27-16)13-10-18-8-9-19-13/h8-10,23H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDXFBMACNXMGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₈N₄O₃S
- Molecular Weight : 342.39 g/mol
- Key Functional Groups :
- Oxazole
- Oxadiazole
- Sulfonamide
- Pyrazine
Antimicrobial Activity
Recent studies have demonstrated that compounds containing oxadiazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance:
- A study highlighted that derivatives of oxadiazole showed promising activity against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 μg/mL to 32 μg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
Antiparasitic Activity
The compound's structural similarity to known antiparasitic agents suggests potential efficacy against parasitic infections. Specifically:
- Research has indicated that oxadiazole derivatives possess nematocidal activities against Bursaphelenchus xylophilus, with LC50 values significantly lower than traditional treatments like avermectin . This suggests a potential application for the compound in agricultural settings or veterinary medicine.
The proposed mechanism of action for compounds like this one often involves the inhibition of key enzymatic pathways or receptor interactions:
- The interaction with acetylcholine receptors has been noted as a critical pathway for the nematocidal activity observed in related compounds . This could indicate a similar mechanism for the target compound, warranting further investigation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of the target compound against several bacterial strains. The results indicated:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Klebsiella pneumoniae | 6.25 |
| Pseudomonas aeruginosa | 9.0 |
| Escherichia coli | 12.5 |
These findings suggest that the compound exhibits potent antibacterial properties comparable to existing antibiotics .
Case Study 2: Nematocidal Activity
A separate study focused on the nematocidal effects of oxadiazole derivatives revealed that:
| Compound | LC50 (μg/mL) |
|---|---|
| A1 (Oxadiazole derivative) | 2.4 |
| A2 (Control - Avermectin) | 335.5 |
This highlights the superior efficacy of the target compound compared to traditional treatments .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Research has indicated that compounds similar to 3,5-dimethyl-N-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}-1,2-oxazole-4-sulfonamide exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides are widely studied for their effectiveness against bacterial infections. A study demonstrated that oxazole derivatives showed promising activity against various strains of bacteria and fungi, suggesting potential for development into new antimicrobial agents .
Anticancer Properties : The compound's structural motifs suggest potential anticancer activity. Research into similar sulfonamide compounds has shown that they can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For example, a related compound was found to inhibit the proliferation of cancer cells in vitro, indicating a possible pathway for further development.
Enzyme Inhibition : The ability of this compound to act as an enzyme inhibitor is another area of interest. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in various biochemical pathways. Studies have shown that modifications in the oxazole ring can enhance enzyme binding affinity .
Agricultural Applications
Pesticidal Activity : Compounds with similar structures have been evaluated for their pesticidal properties. Research indicates that oxazole derivatives can act as effective insecticides or herbicides. A notable case involved a sulfonamide derivative that demonstrated significant insecticidal activity against agricultural pests, highlighting its potential use in crop protection .
Plant Growth Regulation : There is evidence suggesting that certain sulfonamide compounds can influence plant growth positively. For instance, studies have shown that these compounds can enhance root development and overall plant vigor when applied at specific concentrations .
Materials Science Applications
Polymer Development : The unique chemical structure of this compound allows for its incorporation into polymer matrices to create materials with enhanced properties. Research has indicated that adding such compounds can improve thermal stability and mechanical properties of polymers used in various applications.
Nanotechnology : In nanotechnology applications, this compound has been explored as a precursor for synthesizing nanoparticles with specific functionalities. Studies have shown that nanoparticles derived from sulfonamide compounds exhibit unique optical and electronic properties suitable for applications in sensors and electronic devices .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Sulfonamide vs. Carbaldehyde/Ethanone Groups
The sulfonamide group in the target compound enhances hydrophilicity compared to carbaldehyde or ethanone substituents in pyrazoline analogs (e.g., compounds 1–4 in ). This difference likely improves aqueous solubility, a critical factor for drug-likeness and bioavailability .
Heterocyclic Ring Systems
- 1,2-Oxazole vs. Pyrazoline : The 1,2-oxazole core in the target compound may confer greater metabolic stability compared to the partially saturated pyrazoline ring, which is prone to oxidation.
Cyclohexyl Substituent
The cyclohexyl group may increase lipophilicity, balancing the hydrophilic sulfonamide. This could enhance membrane permeability compared to smaller substituents (e.g., methyl or phenyl groups in simpler analogs).
Methodological Considerations
The structural elucidation of related compounds (e.g., pyrazoline derivatives in ) relies heavily on X-ray crystallography using programs like SHELX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
